![molecular formula C23H22N4OS B3004006 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide CAS No. 862210-16-0](/img/structure/B3004006.png)
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant anti-inflammatory properties and potentially devoid of ulcerogenic activity, as seen in the case of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives . Additionally, these compounds have been explored for their affinity as Peripheral Benzodiazepine Receptor (PBR) ligands, with variations at the 3-position being particularly influential on their biological activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been shown to significantly affect the anti-inflammatory properties of these compounds . Moreover, the synthesis of N-substituted benzyl/phenyl derivatives has been reported, which includes the combination of the pyrazolobenzothiazine ring system with carboxamide side chains, indicating the versatility of the core structure in generating a wide array of derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of different substituents can greatly influence the binding affinity to target receptors, as seen in the case of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, where the variability at the 3-position was found to be significant for PBR ligand selectivity . Furthermore, the elucidation of structures through techniques such as X-ray crystallography has provided detailed insights into the molecular conformation of these compounds, which is essential for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of hydrazino derivatives with different aldehydes followed by cyclization with bromine has been used to synthesize novel pentaheterocyclic compounds with potential antitumor activity . These reactions highlight the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold and its utility in generating diverse biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of various substituents can modulate these properties to optimize the compounds for better biological efficacy and pharmacokinetic profiles. For instance, the anti-inflammatory compound mentioned earlier was found to be devoid of ulcerogenic activity, suggesting a favorable safety profile . Additionally, the antioxidant activities of these compounds have been evaluated, with many showing moderate to significant radical scavenging activity, which could be attributed to the inherent properties of the pyrazolobenzothiazine ring system .
特性
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-8-7-11-19(12-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPYJKICBMEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

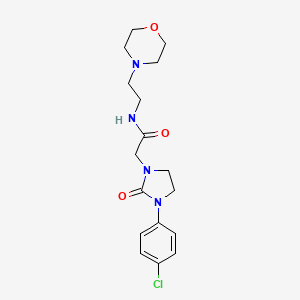
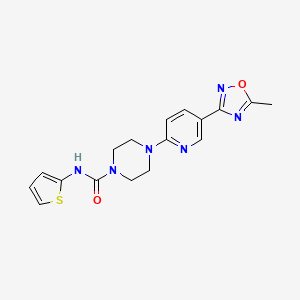
![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)
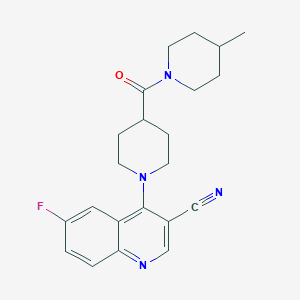
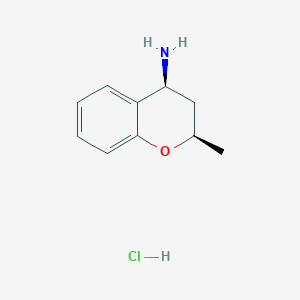
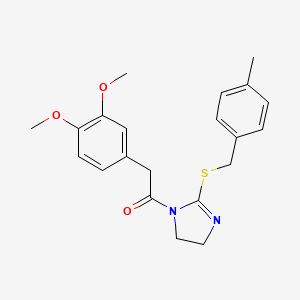
![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

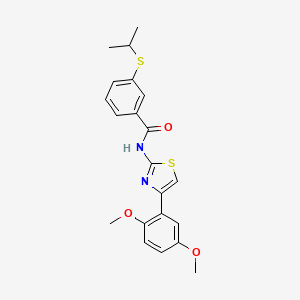
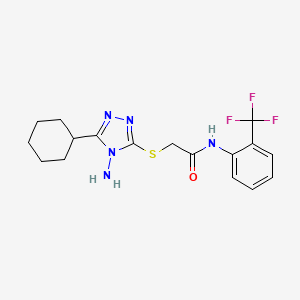
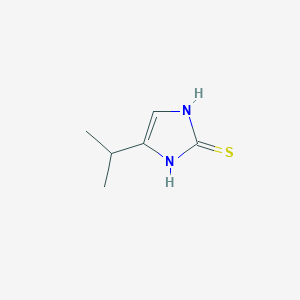
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)